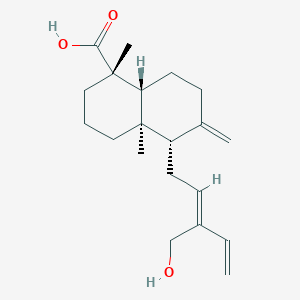

16-Hydroxycommunic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16-Hydroxycommunic Acid is a natural product found in Podocarpus fasciculus with data available.

Aplicaciones Científicas De Investigación

Radioimmunoassay Development

A radioimmunoassay for VP-16 or VM-26, using tritiated ligand and antisera from rabbits immunized with succinyl-VP-16 bovine serum albumin conjugates, has been developed. This assay is capable of separately determining VP-16 and its hydroxy acid metabolite, which is significant in pharmacologic studies (Ho et al., 1985).

Estradiol Metabolism and Cancer Risk

Research suggests that estradiol 16 alpha-hydroxylation is highly correlated with tumor incidence. The metabolite produced from this reaction binds covalently to amino acids and nucleotides, including estrogen receptors, which is pertinent for understanding breast cancer etiology (Bradlow et al., 1986).

Drug Delivery Systems

16-doxyl stearic acid (16-DSA) has been used to characterize the release behavior from bovine serum albumin (BSA) hydrogels. This study provides insight into the interaction of small molecules with BSA hydrogels and the nature and size of the released components, which is crucial for pharmaceutical applications (Sanaeifar et al., 2020).

Interaction in Biological Membranes

16-(9-Anthroyloxy)palmitic acid (16-AP) demonstrates how different lipid molecules interact in biological membranes. This understanding is vital for grasping the stabilization of membrane proteins and how rigid lipids like cholesterol interact in these environments (Nakagaki et al., 1985).

Immunological Applications

Investigations into the HPV infection detection have utilized a reagentless electrochemical peptide biosensor, where a conjugated copolymer acts both as an immobilizing and transducing element. This technology shows promise for detecting viral infections (Piro et al., 2011).

Cellular Metabolism Research

Studies on the permeability of Pseudomonas aeruginosa cell walls toward lipophilic compounds have used 16-doxylstearic acid (16-DS) as a spin probe. This research elucidates the resistance mechanisms of gram-negative bacteria to hydrophobic antibiotics (Rapoport et al., 1997).

Post-Translational Modification Studies

Research on the murine estrogen receptor-beta (mER-beta) identified alternative O-GlcNAcylation or O-phosphorylation at Ser(16), impacting the degradation and activity of mER-beta. This finding is significant for understanding transcriptional regulation (Cheng & Hart, 2001).

Estradiol Metabolism in Humans

Radiometric analysis of estradiol metabolism in men and women has shown major sex differences, which may influence the expression of the biological actions of the hormone. This understanding is pivotal for hormone-related research (Fishman et al., 1980).

Propiedades

Nombre del producto |

16-Hydroxycommunic Acid |

|---|---|

Fórmula molecular |

C20H30O3 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(1S,4aR,5S,8aR)-5-[(2Z)-3-(hydroxymethyl)penta-2,4-dienyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-5-15(13-21)8-9-16-14(2)7-10-17-19(16,3)11-6-12-20(17,4)18(22)23/h5,8,16-17,21H,1-2,6-7,9-13H2,3-4H3,(H,22,23)/b15-8-/t16-,17+,19+,20-/m0/s1 |

Clave InChI |

WQMFCKGZGOSYJD-ZKLPNHAASA-N |

SMILES isomérico |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2C/C=C(\CO)/C=C)(C)C(=O)O |

SMILES canónico |

CC12CCCC(C1CCC(=C)C2CC=C(CO)C=C)(C)C(=O)O |

Sinónimos |

16-hydroxy communic acid 16-hydroxycommunic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

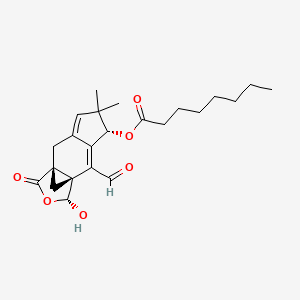

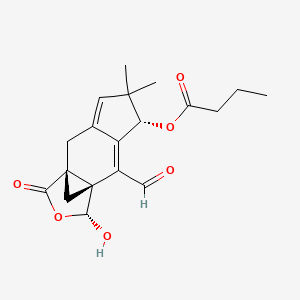

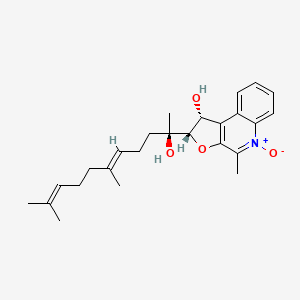

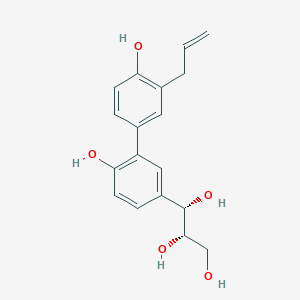

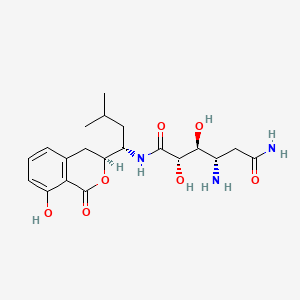

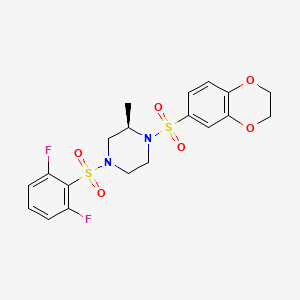

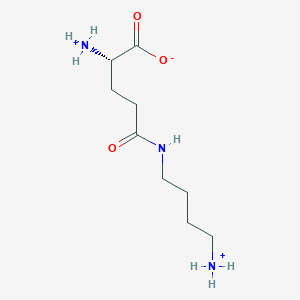

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)

![N'-[(2-methyl-3-nitrophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1265163.png)

![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)

![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)